1-(Ethenyloxy)pentane
Description
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Properties
CAS No. |
5363-63-3 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
1-ethenoxypentane |
InChI |
InChI=1S/C7H14O/c1-3-5-6-7-8-4-2/h4H,2-3,5-7H2,1H3 |
InChI Key |
IOSXLUZXMXORMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC=C |
Origin of Product |
United States |
Reppe Process Addition Reaction :this Process Involves the Direct Addition of Pentanol to Acetylene.ontosight.ai
Reactants: Pentanol (B124592) (C₅H₁₂O, MW: 88.15 g/mol ) + Acetylene (C₂H₂, MW: 26.04 g/mol )
Product: 1-(Ethenyloxy)pentane (C₇H₁₄O, MW: 114.19 g/mol )
Calculation: % Atom Economy = (114.19 / (88.15 + 26.04)) × 100 = (114.19 / 114.19) × 100 = 100% This reaction is a perfect example of an atom-economical process, as all atoms from the reactants are incorporated into the final product.
Transvinylation Using Vinyl Acetate Substitution Reaction :this Method Involves Reacting Pentanol with Vinyl Acetate. an Acid is Produced As a Byproduct.researchgate.net
Reactants: Pentanol (B124592) (C₅H₁₂O, MW: 88.15 g/mol ) + Vinyl Acetate (C₄H₆O₂, MW: 86.09 g/mol )
Product: 1-(Ethenyloxy)pentane (C₇H₁₄O, MW: 114.19 g/mol )
Byproduct: Acetic Acid (C₂H₄O₂, MW: 60.05 g/mol )
Calculation: % Atom Economy = (114.19 / (88.15 + 86.09)) × 100 = (114.19 / 174.24) × 100 ≈ 65.54% While this method can be efficient in terms of yield and may avoid hazardous reagents, its atom economy is significantly lower than the Reppe process due to the formation of acetic acid as a stoichiometric byproduct.
The following table summarizes the atom economy for these synthetic pathways.
| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy | Reference |
| Reppe Process | Pentanol, Acetylene | This compound | None | 100% | ontosight.ai |
| Transvinylation | Pentanol, Vinyl Acetate | This compound | Acetic Acid | 65.54% | researchgate.net |
From a sustainability perspective, while a 100% atom economy is ideal, other factors must be considered, such as the source of the reactants (e.g., renewable vs. fossil fuel-based), the energy requirements of the process, and the toxicity of the catalysts and reagents involved. snu.ac.kr For instance, developing processes that utilize bio-based pentanol could further enhance the sustainability profile of this compound synthesis. google.com
Reactivity and Mechanistic Investigations of 1 Ethenyloxy Pentane
Electrophilic Addition Reactions
The vinyl ether moiety in 1-(ethenyloxy)pentane is highly reactive towards electrophiles. The addition process is initiated by the attack of the π-electrons of the double bond on an electrophilic species, leading to the formation of a carbocationic intermediate. This intermediate is notably stabilized by the resonance contribution of the adjacent oxygen atom, which can donate a lone pair of electrons.
Proton-Initiated Additions to the Vinyl Moiety
In the presence of a protic acid (HX), this compound undergoes a rapid addition reaction. The initial step involves the protonation of the double bond to form a resonance-stabilized carbocation. This is followed by the nucleophilic attack of the conjugate base (X⁻) or a solvent molecule. libretexts.org
Mechanism: The reaction is initiated by the addition of a proton, which can come from adventitious water or an acid catalyst, to the vinyl ether. acs.orgorientjchem.org This step is typically the rate-determining step. The resulting carbocation is then attacked by a nucleophile.
Formation of Hemiacetals and Acetals: When the nucleophile is water, the initial product is a hemiacetal, which is generally unstable and can further react with an alcohol (such as the parent pentanol) to form a more stable acetal (B89532). In the presence of excess alcohol under acidic conditions, this compound can be effectively converted to a mixed acetal.
A general representation of the proton-initiated addition of an alcohol (R'OH) to this compound is shown below:

Halogenation Reactions and Halogen-Mediated Transformations
The reaction of this compound with halogens (e.g., Cl₂, Br₂) proceeds via an electrophilic addition mechanism. The halogen molecule becomes polarized as it approaches the electron-rich double bond, leading to the formation of a cyclic halonium ion intermediate. Subsequent nucleophilic attack by the halide ion results in the formation of a dihalogenated ether.
The regioselectivity of this reaction is influenced by the nature of the halogen and the reaction conditions. The presence of the ether oxygen can also influence the stereochemical outcome of the addition.
| Reactant | Product(s) | Conditions |
| This compound | 1,2-Dichloro-1-(pentyloxy)ethane | Cl₂ in an inert solvent |
| This compound | 1,2-Dibromo-1-(pentyloxy)ethane | Br₂ in CCl₄ |
Addition of Heteronucleophiles (e.g., Alcohols, Carboxylic Acids)
Under acidic catalysis, alcohols and carboxylic acids can add across the double bond of this compound. This reaction is a common method for the protection of hydroxyl groups in organic synthesis, as the resulting acetals and acylals are stable under basic conditions but can be readily cleaved with aqueous acid.
Addition of Alcohols: As mentioned in section 3.1.1, the acid-catalyzed addition of an alcohol to this compound yields an acetal. This reaction is reversible, and the equilibrium can be shifted towards the product by removing the liberated pentanol (B124592).
Addition of Carboxylic Acids: Carboxylic acids add to this compound to form α-acyloxy ethers. The reaction proceeds through a similar mechanism involving protonation of the vinyl ether followed by nucleophilic attack of the carboxylate anion.
Cycloaddition Chemistry
The electron-rich nature of the vinyl ether double bond in this compound makes it an excellent dienophile in Diels-Alder reactions and a participant in other cycloaddition processes.
[2+2] Cycloadditions and Mechanistic Pathways
[2+2] cycloaddition reactions involving two alkene-containing molecules can form a four-membered cyclobutane (B1203170) ring. libretexts.org These reactions are often photochemically initiated. For this compound, reaction with a suitable ketene (B1206846) can lead to the formation of a cyclobutanone (B123998) derivative. The reaction is believed to proceed through a concerted, but often asynchronous, [π2s + π2a] cycloaddition pathway.
The stereochemical outcome of these reactions can be influenced by the substituents on both the vinyl ether and the ketene.
Hetero-Diels-Alder Reactions and Derivatives
This compound can participate as the electron-rich component in hetero-Diels-Alder reactions. acs.orgnih.gov In these reactions, one or more of the atoms in the diene or dienophile is a heteroatom.
Inverse-Electron-Demand Diels-Alder: When reacted with an electron-deficient diene (a 1-oxa-1,3-butadiene, for example), this compound acts as the dienophile. nih.gov These reactions are often catalyzed by Lewis acids and can provide access to a variety of heterocyclic compounds. nih.gov
As a Diene Component: While less common, derivatives of this compound could potentially be designed to act as the diene component in Diels-Alder reactions.
An example of a hetero-Diels-Alder reaction is the reaction of an alkyl vinyl ether with 2-methylene-1,3-dicarbonyl compounds, which yields 3,4-dihydro-2H-pyrans regioselectively. rsc.org
| Diene | Dienophile | Product Type |
| 2-Methylene-1,3-dicarbonyl compound | This compound | 3,4-Dihydro-2H-pyran derivative |
| Electron-deficient diene | This compound | Dihydropyran derivative |
Polymerization Kinetics and Mechanisms
The polymerization of this compound, also known as pentyl vinyl ether, is predominantly achieved through cationic polymerization due to the electron-donating nature of the ether oxygen, which stabilizes the requisite cationic intermediates. While radical homopolymerization is generally ineffective for vinyl ethers, they readily undergo radical copolymerization with specific comonomers.
Cationic polymerization is a form of chain-growth polymerization where the active center of the growing polymer chain is a carbocation. up.ac.za This method is highly suitable for vinyl ethers like this compound because the alkoxy group can stabilize the positive charge on the propagating chain end. up.ac.zanih.gov The reactions are typically very fast and are highly sensitive to the solvent, initiator, and counterion used. mit.edustanford.edu Achieving a controlled or "living" polymerization, where chain-breaking reactions like termination and chain transfer are suppressed, is a key objective in synthesizing well-defined polymers. acs.orgnih.gov
Initiation is the crucial first step where the cationic species is generated. This can be accomplished through several mechanisms:
Protic Acids (Brønsted Acids): Strong acids such as perchloric acid (HClO₄) or trifluoromethanesulfonic acid (CF₃SO₃H) can directly protonate the vinyl double bond of this compound to form a carbocation. mit.eduresearchgate.net The resulting counterion (e.g., ClO₄⁻) should be non-nucleophilic to prevent immediate recombination with the carbocation, which would terminate the reaction. up.ac.zamit.edu
Lewis Acids: Lewis acids like boron trifluoride (BF₃), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄) are common initiators but typically require a co-initiator, such as water (H₂O) or a protic acid like hydrogen chloride (HCl), to generate the initiating proton. mit.eduresearchgate.net The Lewis acid polarizes the O-H bond of water or complexes with the halide, liberating a proton or carbocation that starts the polymerization. researchgate.net For example, the BF₃/H₂O system forms a complex, [H⁺][BF₃OH]⁻, which acts as the true initiator. researchgate.net
Stable Carbocation Salts: Pre-formed, stable carbocation salts, such as triphenylmethyl (trityl) salts, can also initiate polymerization. iupac.org
Once initiated, the propagation step involves the successive addition of monomer molecules to the growing carbocationic chain end. The propagating species exists in an equilibrium between covalent species, tight ion pairs, solvent-separated ion pairs, and free ions. stanford.edunih.gov Free ions are significantly more reactive than ion pairs, meaning the rate of propagation is highly dependent on factors that favor ion separation, such as solvent polarity. up.ac.zaiupac.org The stability of the propagating carbocation, enhanced by the resonance delocalization from the adjacent ether oxygen, is a key factor driving the polymerization of vinyl ethers.
Chain transfer and termination are chain-breaking reactions that limit the molecular weight of the final polymer and broaden its molecular weight distribution. nih.gov In the cationic polymerization of vinyl ethers, these processes are particularly prominent and must be controlled to achieve living polymerization. mit.edu
Chain Transfer reactions terminate one polymer chain while simultaneously initiating a new one. The kinetic chain continues, but the average polymer length is reduced. up.ac.za Common chain transfer pathways include:
Chain Transfer to Monomer: A proton is transferred from the propagating carbocationic chain end to a monomer molecule. up.ac.zaresearchgate.net This terminates the existing chain, leaving it with a double bond, and creates a new monomeric carbocation that can start a new chain. This is often a dominant chain-breaking event in cationic polymerization. researchgate.net
Chain Transfer to Counterion: This process, also known as spontaneous termination, involves the abstraction of a proton from the growing chain by the counterion, regenerating the initiator-co-initiator complex. mit.eduresearchgate.net
Termination is the irreversible destruction of the propagating active center, which stops the growth of a polymer chain and the kinetic chain. mit.edu
Combination with Counterion: The propagating carbocation can combine with a nucleophilic counterion or a fragment of it. mit.edu For instance, if an initiator like HCl/AlCl₃ is used, the growing chain can react with the AlCl₄⁻ counterion.
Reaction with Impurities: Cationic polymerizations are extremely sensitive to nucleophilic impurities like water and alcohols, which can react with the carbocation to terminate the chain. stanford.edunih.gov
Suppressing these reactions, often by conducting polymerizations at very low temperatures (e.g., -78 °C to 0 °C), is essential for achieving living polymerization. stanford.eduacs.org
The choice of initiator and solvent has a profound impact on the kinetics, controllability, and stereochemistry of the cationic polymerization of this compound.
Solvent Polarity: The rate of polymerization generally increases with the polarity of the solvent. up.ac.za More polar solvents, such as dichloromethane (B109758) (CH₂Cl₂), can better solvate and separate the ion pairs into more reactive free ions. up.ac.zanih.gov In nonpolar solvents like hexane (B92381) or toluene, the propagating species exist primarily as less reactive ion pairs, leading to slower polymerization but often better control and higher stereoregularity. acs.orgnih.gov
Counterion Nucleophilicity: The nature of the counterion (A⁻) is critical. A highly nucleophilic counterion will readily combine with the propagating cation, leading to termination. up.ac.za Ideal counterions are large, with the charge dispersed, making them less nucleophilic (e.g., SbF₆⁻, BF₃OH⁻). mit.edu A system like HI/I₂ was one of the first to achieve living polymerization of a vinyl ether, where the iodide counterion is suitably nucleophilic to reversibly cap the growing chain end, preventing termination while allowing propagation. acs.org
Added Bases: The addition of a weak Lewis base (e.g., 1,4-dioxane, ethyl acetate, or diethyl ether) is a common strategy to achieve living polymerization. acs.orgnih.gov The base can reversibly complex with the growing carbocation, stabilizing it and suppressing undesirable chain transfer and termination reactions by reducing its reactivity. acs.org
Initiator Type: The initiator system dictates the nature of the active species. "Living" or controlled polymerization of alkyl vinyl ethers has been successfully achieved using various initiating systems, often in nonpolar solvents and in the presence of an added base to temper the reactivity of the cation. acs.org
The table below summarizes the effects of different polymerization systems applicable to alkyl vinyl ethers like this compound.
Table 1: Influence of Initiator and Solvent Systems on Cationic Polymerization of Alkyl Vinyl Ethers
| Initiator System | Solvent | Added Base | Temperature | Outcome | Citations |
|---|---|---|---|---|---|
| HI/I₂ | Hexane | None | -15 °C | First ideal living polymerization of an alkyl vinyl ether; narrow molecular weight distribution. | acs.org |
| HCl/Lewis Acid (e.g., SnCl₄) | Toluene | Ethyl Acetate | 0 °C | Living polymerization with good control over molecular weight. | acs.org |
| EtAlCl₂ / Adduct of VE + Acid | Hexane | 1,4-Dioxane | 0 °C to RT | Efficient living polymerization for various vinyl ethers. | acs.org |
| B(C₆F₅)₃ / CumOH / Et₂O | Water (Suspension) | None | 0 - 20 °C | Successful aqueous cationic polymerization, contrary to traditional anhydrous conditions. | nih.gov |
Vinyl ethers such as this compound generally exhibit very low reactivity in radical homopolymerization. researchgate.net The resulting radical is not sufficiently stabilized, and the process is often dominated by chain transfer reactions rather than propagation. However, vinyl ethers readily undergo radical copolymerization with electron-poor (electron-accepting) monomers. researchgate.net This is due to the large difference in electron density between the electron-rich vinyl ether and the electron-poor comonomer, which promotes a strong tendency for cross-propagation (alternating addition). nih.gov
In a copolymerization involving two monomers, M₁ and M₂, the monomer reactivity ratios, r₁ and r₂, are critical parameters that describe the relative reactivity of a growing polymer chain ending in a particular monomer unit towards adding the same or the other monomer. scielo.br
The ratios are defined as:
r₁ = k₁₁ / k₁₂ (the ratio of the rate constant for a growing chain ending in M₁ adding another M₁ versus adding M₂)
r₂ = k₂₂ / k₂₁ (the ratio of the rate constant for a growing chain ending in M₂ adding another M₂ versus adding M₁)
The values of r₁ and r₂ determine the composition and structure of the resulting copolymer: google.com
If r₁ > 1, the growing chain prefers to add the same monomer (M₁).
If r₁ < 1, the growing chain prefers to add the other monomer (M₂).
If r₁ ≈ r₂ ≈ 1, a random copolymer is formed.
If r₁ ≈ r₂ ≈ 0, an alternating copolymer is formed.
If r₁ > 1 and r₂ > 1, block copolymers tend to form.
Specific monomer reactivity ratios for this compound were not found in the surveyed literature. However, data from similar vinyl ether systems demonstrate the typical behavior. For example, the radical copolymerization of vinyl ethers with electron-deficient monomers like chlorotrifluoroethylene (B8367) (CTFE) or certain acrylates results in highly alternating structures, indicating that both r₁ and r₂ are close to zero. nih.govrsc.orgresearch-nexus.net
The table below provides illustrative data for the copolymerization of other vinyl ethers, which demonstrates the characteristic reactivity of this monomer class.
Table 2: Illustrative Monomer Reactivity Ratios in Radical Copolymerization of Vinyl Ethers with Electron-Accepting Monomers
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁ * r₂ | System Characteristics | Citations |
|---|---|---|---|---|---|---|
| Isobutyl Vinyl Ether (iBuVE) | Chlorotrifluoroethylene (CTFE) | ~0 | ~0 | ~0 | Strong tendency for alternation. At low initiator levels, the radical preferably attacks the vinyl ether to initiate the chain. | rsc.org, research-nexus.net |
| Benzyl Vinyl Ether (BnVE) | Pentafluorophenyl Acrylate (PFA) | 0.174 (r₂₁*) | 6600 (r₁₁*) | - | AAB periodic copolymer formed due to a unique isomerization propagation. The high r₂₁ value indicates a strong preference for the PFA radical to add to BnVE. | nih.gov, researchgate.net |
*Note: The PFA/BnVE system was analyzed using a penultimate model, where reactivity depends on the preceding monomer unit. The values shown reflect this more complex model.
Advanced Spectroscopic and Computational Characterization of Reaction Intermediates and Polymer Structures
In-Situ and Time-Resolved Spectroscopic Analysis for Mechanistic Elucidation
In-situ and time-resolved spectroscopic techniques are indispensable for monitoring the dynamic processes that occur during the polymerization of 1-(ethenyloxy)pentane. These methods allow for the direct observation of reactive intermediates and the evolution of polymer chains in real-time, providing crucial data for mechanistic understanding. nih.govnih.gov
Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the kinetics of polymerization reactions. nih.govnih.gov For vinyl ethers like this compound, ¹H and ¹³C NMR can be employed to monitor the disappearance of monomer signals and the concurrent appearance of polymer signals. nih.gov
In a typical ¹H NMR spectrum of this compound, the vinylic protons exhibit characteristic chemical shifts. During polymerization, the intensity of these resonances decreases, providing a direct measure of monomer conversion over time. nih.gov By acquiring spectra at regular intervals, detailed kinetic profiles can be constructed. This approach allows for the determination of reaction rates and the influence of various parameters, such as initiator concentration and temperature, on the polymerization process. nih.govnih.gov
For instance, in the cationic polymerization of vinyl ethers, the disappearance of the vinyl proton signals can be monitored to calculate the rate of polymerization. researchgate.net Similarly, ¹³C NMR can track the conversion of the sp²-hybridized vinyl carbons into the sp³-hybridized carbons of the polymer backbone. nih.gov The high resolution offered by NMR also allows for the potential identification of different chain-end environments or the formation of side products, offering a more complete picture of the reaction. researchgate.net
Below is a representative table of ¹H NMR chemical shifts for the vinylic protons of this compound and the corresponding protons in the resulting poly(this compound), illustrating the spectral changes monitored during polymerization.
| Proton Environment | Monomer (this compound) Chemical Shift (ppm) | Polymer (poly(this compound)) Chemical Shift (ppm) |
|---|---|---|
| -O-CH=CH₂ | ~6.4 | - |
| -O-CH=CH₂ (cis) | ~4.0 | - |
| -O-CH=CH₂ (trans) | ~4.2 | - |
| Backbone -CH- | - | ~3.5 - 4.0 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for monitoring the transformation of functional groups during the polymerization of this compound. mdpi.commt.com Both methods can be used in real-time to follow the disappearance of the vinyl ether double bond and the formation of the polyether backbone. researchgate.netresearchgate.net
In the IR spectrum of this compound, the C=C stretching vibration of the vinyl group gives rise to a characteristic absorption band around 1620 cm⁻¹. mdpi.com The C-O-C stretching vibrations of the ether linkage also produce strong bands. mdpi.comresearchgate.net As the polymerization proceeds, the intensity of the C=C stretching band diminishes, indicating the consumption of the monomer. mdpi.com Concurrently, changes in the C-O-C stretching region reflect the formation of the new ether linkages in the polymer backbone.
Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds, making it an excellent tool for monitoring the C=C bond of the vinyl group. mt.comhoriba.com The progress of the polymerization can be followed by observing the decrease in the intensity of the Raman band associated with the C=C stretch.
The following table summarizes the key vibrational bands used to monitor the polymerization of this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Observation During Polymerization |
|---|---|---|---|---|
| C=C | Stretching | ~1620 | IR & Raman | Signal decreases |
| C-O-C | Stretching | ~1100 - 1200 | IR | Signal changes/broadens |
Mass spectrometry (MS) is a highly sensitive analytical technique used to identify reactive intermediates and to characterize the oligomers and polymers formed from this compound. rsc.orgnih.gov Techniques like Electrospray Ionization (ESI-MS) are particularly well-suited for detecting charged intermediates in solution, which are common in cationic polymerization. nih.gov This allows for the direct observation of species such as the propagating carbocationic chain ends, providing valuable mechanistic insights. nih.gov
For the analysis of the resulting polymer, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool. nih.govscispace.com This technique allows for the determination of the molecular weight distribution of the polymer and can provide information about the structure of the repeating monomer unit and the end groups of the polymer chains. nih.govgoogle.com By analyzing the mass spectrum, it is possible to identify a series of peaks, each corresponding to a different oligomer, separated by the mass of the this compound monomer unit (114.19 g/mol ). nih.gov This provides confirmation of the polymer structure and can reveal the presence of different end groups resulting from the initiation and termination steps.
An illustrative MALDI-TOF data table for a low molecular weight poly(this compound) is shown below.
| Oligomer (n) | Calculated Mass (Da) | Observed m/z |
|---|---|---|
| 3 | Initiator + 3 * 114.19 + Cation | (Varies) |
| 4 | Initiator + 4 * 114.19 + Cation | (Varies) |
| 5 | Initiator + 5 * 114.19 + Cation | (Varies) |
| 6 | Initiator + 6 * 114.19 + Cation | (Varies) |
Note: The observed m/z will depend on the initiator fragment and the cationizing agent (e.g., Na⁺, K⁺) used in the MALDI-TOF experiment.
Computational Chemistry and Theoretical Studies
Computational chemistry provides a theoretical framework to complement experimental studies by modeling the electronic structure, reactivity, and reaction pathways of this compound and its polymerization.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of vinyl ethers like this compound. epa.govnih.gov These calculations can provide valuable information such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial charges on atoms. This information helps to rationalize the reactivity of the monomer, for example, the susceptibility of the double bond to electrophilic attack in cationic polymerization. bwise.kr
DFT studies can also be used to explore the influence of the pentoxy group on the reactivity of the vinyl moiety. epa.gov By comparing the calculated properties of this compound with other vinyl ethers, it is possible to understand how the alkyl chain length affects the electronic properties and, consequently, the polymerization behavior. epa.gov
A summary of typical data obtained from DFT calculations on this compound is presented below.
| Calculated Property | Typical Value/Description |
|---|---|
| HOMO Energy | Relatively high, indicating susceptibility to electrophilic attack |
| LUMO Energy | Relatively high, indicating low susceptibility to nucleophilic attack |
| Partial Charge on β-carbon of vinyl group | Negative, indicating a site for electrophilic attack |
Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, including the polymerization of this compound. By locating and characterizing transition states, it is possible to predict the most likely reaction pathways and to understand the factors that control the stereochemistry of the polymerization. unc.eduacs.org
For the cationic polymerization of vinyl ethers, transition state modeling can be used to investigate the mechanism of monomer addition to the growing polymer chain. unc.edu These calculations can help to explain the observed stereoselectivity of the polymerization by comparing the activation energies of different modes of monomer addition. unc.eduacs.org Furthermore, computational methods can be employed to predict the formation of potential side products and to understand how they might arise. rsc.orgrsc.org The insights gained from these theoretical studies can guide the design of new catalysts and reaction conditions to achieve better control over the polymerization process. mpg.de
Molecular Dynamics Simulations of Polymerization and Material Behavior
Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the intricate processes of polymerization and the resultant material properties at an atomic level. For vinyl ether monomers like this compound, MD simulations, often complemented by quantum chemical calculations, provide profound insights into reaction mechanisms and the behavior of the corresponding polymer, poly(this compound).
Simulating the Polymerization Process
The cationic polymerization of vinyl ethers is a complex process involving highly reactive intermediates. While large-scale MD simulations of the entire polymerization reaction are computationally demanding, a combination of quantum mechanics (QM) and molecular mechanics (MM) methods are employed to elucidate the mechanism. Density Functional Theory (DFT) is a common quantum chemical method used to investigate the electronic structure and energetics of the reaction intermediates and transition states involved in the polymerization of vinyl ethers. nih.govresearchgate.net
Computational studies on vinyl ether polymerization have provided a detailed understanding of the key steps:
Initiation: The reaction is typically initiated by a proton or a Lewis acid, which adds to the vinyl group's double bond to form a carbocation.
Propagation: The resulting carbocation is the active center for chain growth. The ether oxygen atom in the vinyl ether monomer plays a crucial role in stabilizing this carbocationic intermediate through resonance, a feature that influences the stereoselectivity of the polymerization. acs.orgspsj.or.jp Computational models help in understanding how the catalyst structure and the monomer's side chain (the pentyl group in this case) affect the approach of the next monomer unit, thereby determining the tacticity of the resulting polymer. acs.org
Chain Transfer and Termination: These events, which limit the polymer's molecular weight, can also be modeled to understand their kinetics and how they compete with the propagation step.
Insights from these computational studies are critical for designing catalysts and reaction conditions to control the polymer's architecture. unc.edu For instance, DFT calculations can help predict the stability of intermediate complexes and guide the selection of appropriate initiators for achieving living polymerization, where termination and chain transfer are suppressed. nih.gov
Interactive Table: Computational Methods in Vinyl Ether Polymerization Studies
| Computational Method | Application | Key Insights |
| Density Functional Theory (DFT) | Calculation of transition state energies and reaction pathways. nih.gov | Provides a theoretical basis for the competition between different species in the reaction medium and helps confirm proposed mechanisms. nih.gov |
| Ab initio Calculations | Analysis of molecular structure and conformational preferences. | Reveals stable conformers and energy barriers for internal rotation in vinyl ether molecules. |
| Hybrid QM/MM Methods | Simulation of reaction steps within a larger, classically treated system. | Bridges the gap between the electronic detail of the reaction center and the bulk environment of the solvent and polymer chain. |
Simulating the Material Behavior of Poly(this compound)
Once the polymer is formed, all-atom MD simulations are employed to predict its bulk material properties. These simulations model a representative volume of the polymer, often containing multiple chains, and track the atomic motions over time. The interactions between atoms are described by a force field, such as COMPASS or PCFF, which has been parameterized to reproduce experimental data or quantum chemistry calculations for polymers. aip.orgcsic.es
A typical MD simulation protocol for a polymer like poly(this compound) involves:
Building the initial polymer structure: Creating amorphous cells of polymer chains with a defined degree of polymerization.
Equilibration: Running the simulation for a period to allow the system to relax and reach a stable, representative configuration. This often involves cycles of heating and cooling.
Production run: Continuing the simulation under specific conditions (e.g., constant temperature and pressure) to collect data on the system's properties.
From these simulations, a range of thermophysical and mechanical properties can be calculated. A high-throughput molecular dynamics study has been conducted to predict the properties of a large set of polymers, including poly(vinyl n-pentyl ether), which is the polymer of this compound. acs.org
Interactive Table: Simulated Properties of Poly(this compound)
| Property | Simulated Value | Experimental Value |
| Glass Transition Temp. (Tg) | 207 K | N/A |
| Density | N/A | N/A |
Data sourced from a high-throughput molecular dynamics study. acs.org "N/A" indicates that the data was not provided in the cited source.
The simulated glass transition temperature (Tg) provides a measure of the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. acs.org This is a critical parameter for determining the material's operating temperature range. Other properties that can be derived from MD simulations include the coefficient of thermal expansion, mechanical moduli, and diffusion coefficients of small molecules within the polymer matrix. These simulated properties are invaluable for screening new polymer structures and for understanding structure-property relationships without the need for extensive experimental synthesis and characterization. acs.org
Applications in Functional Material Development and Complex Organic Synthesis
Monomer for Polymer Synthesis
1-(Ethenyloxy)pentane, also known as pentyl vinyl ether, serves as a key monomer in the synthesis of poly(vinyl ether)s, a class of polymers with a wide range of applications due to their flexibility, adhesiveness, and chemical resistance. The polymerization of this compound can be controlled to produce homopolymers with specific characteristics or copolymerized with other monomers to create materials with tunable properties.
The homopolymer of this compound, poly(this compound) or poly(pentyl vinyl ether), is typically synthesized via cationic polymerization. This method allows for good control over the polymer's molecular weight and molecular weight distribution. Various initiating systems, including Lewis acids and Brønsted acids, can be employed to initiate the polymerization.
The synthesis is generally carried out under inert and anhydrous conditions to prevent premature termination of the growing polymer chains. The choice of initiator, solvent, and temperature significantly influences the properties of the resulting polymer. For instance, using a suitable Lewis acid in a non-polar solvent at low temperatures can lead to a more controlled polymerization process.
Table 1: Representative Conditions for the Cationic Polymerization of Alkyl Vinyl Ethers
| Initiator System | Solvent | Temperature (°C) | Resulting Polymer Properties |
| BF₃·OEt₂ | Toluene | -78 | High molecular weight, broad MWD |
| HI/I₂ | Hexane (B92381) | 0 | Living polymerization, narrow MWD |
| Trifluoromethyl sulfonates | Toluene | -78 | Well-controlled polymerization |
| Et₁.₅AlCl₁.₅ | Toluene | 0 | High molecular weight |
The characterization of poly(this compound) involves various analytical techniques to determine its molecular weight, structure, and thermal properties.
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. intertek.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the polymer's structure, including the tacticity (the stereochemical arrangement of the pendant groups along the polymer backbone). tandfonline.com
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (T₉) of the polymer, which provides insight into its physical state at different temperatures. mdpi.com
To further tailor the properties of poly(vinyl ether) materials, this compound can be copolymerized with a variety of other monomers. This approach allows for the creation of copolymers with a wide range of characteristics, from hydrophilic to hydrophobic, and with varying mechanical and thermal properties.
One important class of copolymers is formed by the copolymerization of alkyl vinyl ethers with maleic anhydride. This reaction typically proceeds via a charge-transfer complex mechanism, leading to alternating copolymers. These alternating copolymers are known for their excellent film-forming and adhesive properties.
Table 2: Reactivity Ratios for the Copolymerization of Alkyl Vinyl Ethers (M₁) with Other Monomers (M₂)
| M₁ (Alkyl Vinyl Ether) | M₂ | r₁ | r₂ | Copolymerization Tendency |
| Isobutyl vinyl ether | 2,3-Dihydrofuran | 0.83 | 0.57 | Random |
| n-Butyl vinyl ether | 2,3-Dihydrofuran | - | - | Random |
| Propyl vinyl ether | 2,3-Dihydrofuran | - | - | Random |
| Alkyl vinyl ether | Maleic anhydride | ~0 | ~0 | Alternating |
Note: Reactivity ratios (r₁ and r₂) indicate the preference of a growing polymer chain to add a monomer of the same type (r > 1) or the other monomer (r < 1). When r₁ and r₂ are both close to zero, there is a strong tendency for alternation. tandfonline.comstanford.edu
The properties of these copolymers can be finely tuned by adjusting the comonomer feed ratio and the polymerization conditions. For example, incorporating monomers with functional groups can introduce specific functionalities into the polymer, such as cross-linking sites or reactive handles for further modification.
The versatility of this compound as a monomer extends to the design and synthesis of more complex and specialized poly(vinyl ether) materials, such as block copolymers and star-shaped polymers. Living/controlled cationic polymerization techniques are crucial for the synthesis of these well-defined architectures.
Block copolymers containing poly(this compound) segments can be prepared by sequential monomer addition. For instance, a block of poly(this compound) can be synthesized first, followed by the addition of a second monomer to grow another block. This results in materials that can self-assemble into various nanostructures, making them suitable for applications in nanotechnology and drug delivery.
Furthermore, by using multifunctional initiators, it is possible to synthesize star-shaped polymers with a core from which multiple poly(this compound) arms radiate. These materials often exhibit unique solution and bulk properties compared to their linear counterparts. The design of such specialized materials allows for precise control over their macroscopic properties by manipulating their molecular architecture.
Role as a Building Block in Complex Organic Synthesis
Beyond its use in polymer synthesis, this compound is a valuable building block in complex organic synthesis. The electron-rich double bond and the ether linkage provide two reactive sites that can be selectively transformed to introduce new functional groups and build complex molecular frameworks.
One of the fundamental reactions of vinyl ethers is their acid-catalyzed hydrolysis to form aldehydes and alcohols. In the presence of an alcohol and an acid catalyst, this compound can be converted into a mixed acetal (B89532). This reaction proceeds through the protonation of the vinyl group to form a resonance-stabilized carbocation, which is then trapped by an alcohol.
This reactivity makes this compound a useful precursor for the synthesis of various acetals and their derivatives. Acetals are important functional groups in organic chemistry, often used as protecting groups for carbonyl compounds due to their stability under neutral and basic conditions and their facile removal under acidic conditions. The pentyl group from this compound can be incorporated into these acetal structures.
The electron-rich double bond of this compound makes it an excellent participant in various multicomponent reactions, where three or more reactants combine in a single step to form a complex product. These reactions are highly atom-economical and offer a powerful tool for the rapid construction of diverse molecular scaffolds.
Diels-Alder Reaction: this compound can act as a dienophile in Diels-Alder reactions, particularly with electron-deficient dienes (inverse-electron-demand Diels-Alder). academie-sciences.frmasterorganicchemistry.com The pentoxy group acts as an electron-donating group, activating the double bond for cycloaddition. This reaction provides a straightforward route to six-membered rings with controlled stereochemistry. academie-sciences.fr
Paternò-Büchi Reaction: In the Paternò-Büchi reaction, this compound can undergo a [2+2] photocycloaddition with an excited carbonyl compound to form an oxetane (B1205548) ring. wikipedia.orgrsc.org The regioselectivity of this reaction is influenced by the stability of the intermediate diradical species. nih.gov
The use of this compound in these and other multicomponent reactions allows for the efficient synthesis of complex molecules with diverse functionalities, highlighting its importance as a versatile building block in modern organic synthesis.
Chirality Transfer and Asymmetric Synthesis Applications
The vinyl ether moiety of this compound is a versatile functional group in the realm of asymmetric synthesis, primarily due to its ability to participate in reactions involving chirality transfer. This process allows for the conveyance of stereochemical information from a chiral molecule to a prochiral substrate, leading to the formation of an enantioenriched product. The electron-rich nature of the double bond in this compound makes it a suitable precursor for the generation of oxocarbenium ions, which can then react stereoselectively.
In the presence of a chiral Brønsted acid, this compound can be protonated to form a chiral ion pair. This intermediate can then react with a nucleophile, such as a cyanide source, to yield a chiral product. The enantioselectivity of this process is dictated by the chiral environment created by the catalyst. For instance, in a hydrocyanation reaction, the use of a chiral Brønsted acid can lead to the formation of enantiomerically enriched cyanohydrin alkyl ethers nih.gov. The stereocontrol in such reactions can be highly dependent on the specific catalyst and reaction conditions employed.
Furthermore, vinyl ethers are implicated in more complex chirality transfer mechanisms, such as central-to-axial-to-central chirality transfer. In gold(I)-catalyzed cycloisomerization reactions of enantiomerically enriched propargyl vinyl ethers, complete chirality transfer has been observed acs.orgacs.org. While this compound itself is not a propargyl vinyl ether, this principle highlights the potential for designing derivatives of this compound that could undergo similar stereospecific transformations, leading to the synthesis of complex chiral molecules. The ability to transfer chirality efficiently makes vinyl ethers like this compound valuable building blocks in the synthesis of optically active compounds, which are crucial in pharmaceuticals and materials science.
| Reaction Type | Catalyst/Reagent | Key Feature | Potential Product from this compound Derivative |
| Asymmetric Hydrocyanation | Chiral Brønsted Acid | Formation of a chiral ion pair | Enantioenriched cyanohydrin pentyl ether |
| Gold(I)-Catalyzed Cycloisomerization | Gold(I) Complex | Central-to-axial-to-central chirality transfer | Chiral cyclopentadiene (B3395910) derivatives |
Material Science Applications (Non-biological)
The unique chemical properties of this compound, particularly its vinyl ether group, make it a valuable monomer for the synthesis of a variety of polymers with applications in material science. The ability to undergo cationic polymerization allows for the creation of polyvinyl ethers with tailored properties.
Coatings and Adhesives Formulations
Polymers derived from this compound, known as poly(pentyl vinyl ether), are expected to exhibit properties that are highly desirable in coatings and adhesives. Generally, polyvinyl ethers are known for their flexibility, strong adhesion, and durability connectchemicals.comspecialchem.com. The pentyl side chain in poly(pentyl vinyl ether) would contribute to a low glass transition temperature, resulting in a soft and tacky polymer at room temperature. These characteristics are ideal for pressure-sensitive adhesives specialchem.com.
In coating formulations, the inclusion of polymers from vinyl ethers like this compound can enhance flexibility, adhesion, and water resistance connectchemicals.com. Copolymers of methyl vinyl ether, a related compound, are used in various coatings and lacquers ashland.comnih.gov. The hydrophobic pentyl group would improve the water-repellent properties of the coating. The general properties of polyvinyl ethers in these applications are summarized in the table below.
| Application | Key Property Conferred by Polyvinyl Ether | Contribution of the Pentyl Group |
| Adhesives | Flexibility, Tackiness, Strong Adhesion | Enhanced tackiness and flexibility |
| Coatings | Flexibility, Adhesion, Water Resistance | Increased hydrophobicity and water repellency |
Development of Film-Forming Polymers with Enhanced Properties
Film-forming polymers are essential in a range of applications, from topical drug delivery to industrial coatings researchgate.netresearchgate.net. These polymers are applied as a liquid and form a solid film upon solvent evaporation. Polyvinyl ethers, due to their adjustable properties based on the alkyl side chain, are suitable candidates for such applications.
A polymer synthesized from this compound would likely form a cohesive and flexible film. The choice of polymer has a significant impact on the final properties of the film, such as its mechanical strength and adhesion to the substrate researchgate.net. The polymerization of this compound can be controlled to produce polymers of varying molecular weights, which in turn would affect the viscosity of the film-forming solution and the properties of the resulting film nasa.gov. The long pentyl side chain would be expected to impart a degree of plasticization to the polymer, enhancing the flexibility of the film.
| Property | Influence of Poly(this compound) |
| Film Flexibility | The pentyl side chain acts as an internal plasticizer, increasing flexibility. |
| Adhesion | The ether linkage and alkyl chain contribute to good adhesion on various surfaces. |
| Water Resistance | The hydrophobic nature of the pentyl group enhances water resistance. |
Optoelectronic or Sensing Material Components (e.g., as a fluorescence probe in polymers)
While this compound itself is not fluorescent, it can be incorporated as a comonomer into polymer chains that contain fluorophores. The primary role of the poly(pentyl vinyl ether) segments in such a copolymer would be to influence the polymer's physical properties, such as solubility, processability, and the local environment of the fluorescent unit.
The development of fluorescent polymers for sensing applications is a growing field mdpi.com. These materials can be designed to change their fluorescence properties in response to external stimuli, such as temperature, pH, or the presence of specific analytes. By copolymerizing a functionalized fluorescent monomer with this compound, a new material with combined sensing capabilities and desirable physical properties could be created. For example, the incorporation of poly(pentyl vinyl ether) could enhance the solubility of the polymer in nonpolar media and create a hydrophobic microenvironment around the fluorophore, potentially influencing its emission characteristics. The use of mechanophores, which change their optical properties in response to mechanical stress, is another area where the polymer matrix plays a crucial role nih.gov. A flexible polymer like poly(pentyl vinyl ether) could be an interesting candidate for the matrix material in such systems.
| Component | Function in a Fluorescent Polymer System |
| This compound (as a comonomer) | Provides flexibility, solubility, and control over the polymer matrix properties. |
| Fluorophore (as a comonomer) | Imparts fluorescence and sensing capabilities to the polymer. |
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Systems for Sustainable Synthesis
The pursuit of green chemistry principles is driving the exploration of new catalytic systems for the synthesis of vinyl ethers like 1-(ethenyloxy)pentane. Traditional methods often rely on harsh conditions or catalysts that are not environmentally benign. Future research is focused on developing highly efficient and selective catalysts that can operate under milder conditions, minimize waste, and utilize renewable feedstocks.
Key research trends include the investigation of transition metal complexes, particularly those based on iridium and ruthenium, which have shown promise in the vinylation of alcohols. The development of heterogeneous catalysts is another critical area, as they offer significant advantages in terms of separation, reusability, and integration into continuous flow processes. Researchers are designing structured catalysts with well-defined active sites to improve reaction rates and selectivity, thereby reducing the formation of byproducts.
Table 1: Comparison of Catalytic Approaches for Vinyl Ether Synthesis
| Catalyst Type | Operating Conditions | Advantages | Research Focus |
|---|---|---|---|
| Homogeneous (e.g., Iridium complexes) | Mild temperature and pressure | High selectivity and activity | Ligand design, catalyst recovery |
| Heterogeneous (e.g., Supported metals) | Variable, often higher temperatures | Easy separation, reusability | Support material, active site engineering |
| Biocatalysts (e.g., Enzymes) | Ambient temperature and pressure | High specificity, biodegradable | Enzyme discovery, protein engineering |
Development of Bio-Inspired Synthetic Routes and Transformations
Nature provides a rich blueprint for chemical synthesis. Bio-inspired routes for producing this compound and its derivatives are gaining traction as a sustainable alternative to conventional methods. This approach involves mimicking biological processes and utilizing enzymes or whole-cell biocatalysts to perform chemical transformations with high precision and efficiency.
Researchers are exploring the potential of enzymes, such as lipases and transferases, to catalyze the vinylation of pentanol (B124592). These biocatalytic processes can often be conducted in aqueous media under ambient conditions, significantly reducing the environmental footprint of the synthesis. Furthermore, the inherent chirality of many enzymes opens up possibilities for producing enantiomerically pure vinyl ether derivatives, which could have applications in pharmaceuticals and fine chemicals. The integration of metabolic engineering to design microbial cell factories capable of producing this compound from simple sugars is a long-term goal in this field. rsc.orgnih.gov
Advanced Materials with Precisely Engineered Architectures and Functions
The vinyl group in this compound is a versatile functional handle for polymerization, making it a valuable monomer for the creation of advanced materials. Future research is directed towards designing polymers with precisely controlled architectures and tailored functionalities. Cationic polymerization of vinyl ethers allows for the synthesis of well-defined polymers with controlled molecular weights and narrow distributions.
Emerging applications for these materials include responsive coatings, advanced adhesives, and biomedical devices. By incorporating other functional monomers, researchers can create copolymers with tunable properties, such as thermal responsiveness, biocompatibility, or specific recognition capabilities. The development of block copolymers containing poly(this compound) segments is another promising avenue for creating self-assembling nanomaterials with ordered structures.
Integration of Flow Chemistry and Automation in Research and Production
The shift from batch processing to continuous flow chemistry represents a paradigm change in chemical manufacturing. nih.gov The integration of flow chemistry and automation offers numerous advantages for the synthesis of this compound, including enhanced safety, improved process control, higher yields, and reduced waste. researchgate.netresearchgate.net
In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over parameters such as temperature, pressure, and reaction time. wiley-vch.de This level of control can lead to more efficient and reproducible syntheses. nih.gov Automation, coupled with in-line analytical techniques, enables high-throughput experimentation and rapid optimization of reaction conditions. researchgate.net This automated approach can significantly accelerate the discovery of new synthetic routes and the development of scalable manufacturing processes for this compound and its derivatives.
Table 2: Advantages of Flow Chemistry in this compound Synthesis
| Feature | Benefit |
|---|---|
| Precise Control | Improved yield and selectivity |
| Enhanced Safety | Smaller reaction volumes, better heat dissipation |
| Scalability | Seamless transition from laboratory to production scale |
| Automation | High-throughput screening and optimization |
Predictive Modeling for Rational Design of this compound-Derived Materials
Computational chemistry and predictive modeling are becoming indispensable tools in materials science. For this compound, these methods can be used to rationally design new materials with desired properties, thereby reducing the need for extensive trial-and-error experimentation.
By employing techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, researchers can predict the electronic structure, reactivity, and physical properties of polymers derived from this compound. This allows for the in-silico screening of potential monomers and the design of polymer architectures with specific performance characteristics. For example, modeling can be used to predict the glass transition temperature, mechanical strength, and permeability of new polymer-based materials before they are synthesized in the lab. This predictive capability accelerates the materials discovery cycle and enables the creation of innovative products based on this compound.
Q & A
Q. What are the key structural features of 1-(Ethenyloxy)pentane that influence its chemical reactivity?
The compound’s reactivity is governed by its bicyclo[1.1.1]pentane core and the ethenyloxy substituent. The strained bicyclic system introduces significant ring tension, enhancing electrophilicity at bridgehead positions, while the ethenyloxy group provides sites for nucleophilic or radical reactions. Structural characterization via X-ray crystallography or NMR can confirm bond angles (e.g., 60° bridgehead angles) and steric strain .
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR : and NMR are critical for identifying bridgehead proton environments (e.g., deshielded signals due to strain) and differentiating ethenyloxy protons (δ 4.5–5.5 ppm) .
- Mass Spectrometry : High-resolution MS can verify molecular weight (CHO, MW 114.19) and fragmentation patterns unique to the bicyclic scaffold .
Q. How can synthetic routes for this compound be optimized to improve yield?
Key strategies include:
- Using [1.1.1]propellane as an intermediate to construct the bicyclic core under controlled radical or photochemical conditions .
- Optimizing reaction solvents (e.g., THF or DCM) and temperatures (0–25°C) to minimize side reactions from the ethenyloxy group .
Advanced Research Questions
Q. How does the strained bicyclo[1.1.1]pentane system in this compound affect its reaction pathways compared to linear ethers?
The strain increases susceptibility to ring-opening reactions (e.g., nucleophilic attack at bridgehead carbons) and stabilizes transition states in cross-coupling reactions. Computational studies (DFT) reveal reduced activation energies for SN2 pathways compared to linear analogs .
Q. What computational methods are suitable for modeling the electronic structure of this compound?
- DFT Calculations : To map electron density distribution and predict reactive sites (e.g., electrophilic bridgehead carbons).
- Molecular Dynamics : To simulate strain-induced bond distortions and solvent interactions .
Q. How can researchers resolve contradictory data in reaction yields for this compound derivatives?
- Controlled Replicates : Conduct reactions under inert atmospheres (argon) to exclude oxygen interference with radical intermediates.
- Advanced Analytics : Use HPLC or GC-MS to quantify byproducts and refine purification protocols (e.g., column chromatography with hexane/ethyl acetate gradients) .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
